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molecular formula C14H17BrN2O3S B8479524 1-[5-Bromo-6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone

1-[5-Bromo-6-(pyrrolidine-1-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone

Cat. No. B8479524
M. Wt: 373.27 g/mol
InChI Key: MMMPMNNHZPSWLY-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

A mixture of 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (0.25 g, 0.74 mmol), pyrrolidine (0.156 g, 2.2 mmol) and THF (10 mL) was stirred at 20° C. for 18 h then was partitioned between water (50 mL) and EtOAc (2×50 mL). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give a solid. Chromatography (SiO2; gradient elution with 50-100% EtOAc in petrol) gave the title compound (0.206 g) as a colourless solid. MS: [M+H]+=373.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.156 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:17])=[C:10]([S:13](Cl)(=[O:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>C1COCC1>[Br:17][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[S:13]([N:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1)(=[O:15])=[O:14])[N:4]([C:1](=[O:3])[CH3:2])[CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)S(=O)(=O)Cl)Br
Name
Quantity
0.156 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was partitioned between water (50 mL) and EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
Chromatography (SiO2; gradient elution with 50-100% EtOAc in petrol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1S(=O)(=O)N1CCCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.206 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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